molecular formula C11H16N2O2 B153112 N-Boc-2-(aminomethyl)pyridine CAS No. 134807-28-6

N-Boc-2-(aminomethyl)pyridine

Cat. No.: B153112
CAS No.: 134807-28-6
M. Wt: 208.26 g/mol
InChI Key: RKVWMMAKYQABGS-UHFFFAOYSA-N
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Description

N-Boc-2-(aminomethyl)pyridine, also known as tert-butyl (pyridin-2-ylmethyl)carbamate, is a chemical compound with the molecular formula C11H16N2O2. It is commonly used in organic synthesis as a protecting group for amines. The Boc (tert-butoxycarbonyl) group is widely employed due to its stability under various reaction conditions and its ease of removal.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-2-(aminomethyl)pyridine can be synthesized through a one-pot amidation process. This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . The reaction conditions are mild and efficient, making this method highly effective for the synthesis of amides.

Industrial Production Methods

In industrial settings, the preparation of this compound typically involves the reaction of 2-aminomethylpyridine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction is carried out under anhydrous conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-(aminomethyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted pyridine derivatives.

    Deprotection Reactions: 2-(aminomethyl)pyridine.

    Amidation Reactions: Corresponding amides.

Comparison with Similar Compounds

N-Boc-2-(aminomethyl)pyridine can be compared with other Boc-protected amines such as:

  • N-Boc-2-aminopyridine
  • N-Boc-3-aminomethylpyridine
  • N-Boc-4-aminomethylpyridine

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where regioselectivity is important .

Properties

IUPAC Name

tert-butyl N-(pyridin-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)13-8-9-6-4-5-7-12-9/h4-7H,8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVWMMAKYQABGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40476942
Record name N-Boc-2-(aminomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134807-28-6
Record name N-Boc-2-(aminomethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40476942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-2-aminomethylpyridine
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